molecular formula C20H15NO B14661070 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 38598-27-5

4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile

Cat. No.: B14661070
CAS No.: 38598-27-5
M. Wt: 285.3 g/mol
InChI Key: HHJVCUBBPOYOBU-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 4-[2-(4-Hydroxyphenyl)ethenyl]naphthalene-1-carbonitrile.

    Reduction: 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-amine.

    Substitution: 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-nitro or 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-halide.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and naphthalene moieties can engage in π-π stacking interactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Methoxyphenyl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a carbonitrile group.

    4-[2-(4-Methoxyphenyl)ethenyl]aniline: Similar structure but with an amine group instead of a carbonitrile group.

Uniqueness

4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is unique due to the presence of both a naphthalene ring and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and material science.

Properties

CAS No.

38598-27-5

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]naphthalene-1-carbonitrile

InChI

InChI=1S/C20H15NO/c1-22-18-12-7-15(8-13-18)6-9-16-10-11-17(14-21)20-5-3-2-4-19(16)20/h2-13H,1H3

InChI Key

HHJVCUBBPOYOBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C3=CC=CC=C23)C#N

Origin of Product

United States

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